4-(6-Methyl-3-pyridyl)benzylamine
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[4-(6-methylpyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-2-5-13(9-15-10)12-6-3-11(8-14)4-7-12/h2-7,9H,8,14H2,1H3 |
InChI Key |
OAYPCHGOQRRVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Multi-Step Synthetic Route via Halide and Cyanide Intermediates
A well-documented method involves the transformation of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride, followed by conversion into 4-(methylthio)phenylacetonitrile, and subsequent condensation with 6-methylnicotinic ester. This sequence leads to intermediates that are hydrolyzed, decarboxylated, and finally oxidized to yield the target compound or closely related derivatives.
Stepwise Process:
| Step | Reaction Description | Conditions and Notes |
|---|---|---|
| (a) Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride | Using hydrochloric acid, preferably concentrated, at 10–40 °C in an organic solvent | Efficient chlorination step forming benzyl chloride intermediate |
| (b) Conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)phenylacetonitrile | Reaction with alkali metal cyanide in presence of a phase transfer catalyst, at 60–100 °C | Phase transfer catalyst enhances yield; careful handling of cyanide required |
| (c) Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester | Presence of alkali metal alkoxide (e.g., sodium methoxide), temperature 60–110 °C, solvent: lower alcohol or aromatic hydrocarbon | Forms 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine intermediate |
| (d) Hydrolysis and decarboxylation of intermediate | Acidic conditions using mixtures of acetic acid and mineral acids (HCl or H2SO4), temperature 50–115 °C | Converts nitrile intermediate to 3-2-(4-(methylthio)phenyl)acetylpyridine |
| (e) Oxidation to final product | Using hydrogen peroxide and alkali metal tungstate catalyst, temperature 10–40 °C | Oxidizes methylthio group to methylsulfonyl or related functional groups |
This process is advantageous due to the use of commercially available intermediates and avoids hazardous reagents like cyanides in final steps, enhancing economic and safety profiles.
One-Pot Curtius Rearrangement Approach
An alternative synthetic approach involves a one-pot Curtius rearrangement to obtain amine intermediates related to 4-(6-methyl-3-pyridyl)benzylamine derivatives.
- Starting from nitropyrimidine intermediates formed by C-N bond formation.
- Use of diphenylphosphoryl azide (DPPA), triethylamine, and a toluene/t-butanol solvent system at elevated temperatures (~100 °C).
- The isocyanate intermediate formed undergoes acid hydrolysis to yield the amine.
- This method yields about 60% isolated product but may contain phosphorus salt impurities from DPPA.
- Deprotection steps with trifluoroacetic acid can be employed to obtain the free amine.
This method is notable for its one-pot efficiency and relatively straightforward deprotection, though purification challenges due to impurities exist.
Palladium-Catalyzed Coupling and Sulfone Formation
Another method relevant to the preparation of related compounds involves palladium-catalyzed coupling reactions:
- Use of 4-bromophenylmethylsulfone and 1-(6-methylpyridin-3-yl)ethanone as substrates.
- Catalyzed by palladium acetate with tri-tert-butyl-phosphonium tetrafluoroborate ligand.
- Reaction conducted in N,N-dimethylformamide under nitrogen at 85 °C for 20–27 hours.
- Post-reaction workup includes aqueous quenching, phase separation, and filtration to isolate the product.
- This process avoids tungsten-based catalysts and hazardous oxidants like hydrogen peroxide, improving safety and environmental impact.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multi-step halide-cyanide condensation and oxidation | Stepwise functional group transformations; uses alkali metal alkoxides and acid hydrolysis | High yield; uses commercially available intermediates; scalable | Multi-step; requires careful handling of cyanides and acids |
| One-pot Curtius rearrangement | Formation of amine via isocyanate intermediate; DPPA-mediated | One-pot; relatively straightforward | Moderate yield; phosphorus salt impurities; requires deprotection |
| Palladium-catalyzed coupling | Cross-coupling of bromophenylmethylsulfone and pyridinyl ethanone | Avoids hazardous oxidants; good yields; environmentally safer | Long reaction times; requires palladium catalyst and ligand |
Research Data and Yields
| Step/Method | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Curtius rearrangement (one-pot) | DPPA, triethylamine, toluene/t-butanol, 100 °C, 12–20 h | ~60% isolated | Phosphorus salt impurities present |
| Halide to cyanide to condensation | 10–40 °C (chlorination), 60–100 °C (cyanide), 60–110 °C (condensation) | Not explicitly stated, but overall process efficient | Uses phase transfer catalyst for cyanide step |
| Palladium-catalyzed coupling | Pd(OAc)2, ligand, DMF, 85 °C, 20–27 h | 83.2% crude yield | Requires careful purification |
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-3-pyridyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzylamine derivatives .
Scientific Research Applications
4-(6-Methyl-3-pyridyl)benzylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(6-Methyl-3-pyridyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Anti-Allergic Potential: AL-3264’s efficacy in asthma models suggests that the 6-methyl-3-pyridyl group is critical for targeting allergic pathways, a feature that may extend to this compound .
Synthetic Feasibility : One-pot reactions for benzylamine derivatives () provide a template for synthesizing this compound, though optimization for yield and purity is needed .
Q & A
Basic: What are the recommended synthetic routes for 4-(6-Methyl-3-pyridyl)benzylamine, and what factors influence yield optimization?
Answer:
Synthesis typically involves multi-step strategies, including nucleophilic substitution and reductive amination. For example:
- Nucleophilic Substitution : Reacting 6-methyl-3-pyridyl halides with benzylamine derivatives under basic conditions (e.g., NaH/DMF) .
- Reductive Amination : Condensing 4-formylphenyl-6-methylpyridine with ammonia or primary amines in the presence of reducing agents like NaBH .
Key Factors : - Catalyst Selection : Palladium catalysts improve cross-coupling efficiency in aryl-amine bond formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove byproducts.
- Temperature Control : Reactions above 80°C risk pyridine ring decomposition, reducing yields .
Basic: How is the structural characterization of this compound validated in crystallographic studies?
Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. The pyridyl-benzylamine backbone often adopts a planar conformation, with hydrogen bonding between the amine and pyridine nitrogen .
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with methyl protons on the pyridine ring resonating at δ 2.4–2.6 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 213.1364) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
- Antiallergic Activity : Inhibits histamine release in mast cells (IC ~15 μM) via modulation of PI3K/Akt pathways .
- Antifungal Potential : Reduces Fusarium wilt progression in plant models by disrupting fungal membrane integrity .
- Anti-inflammatory Effects : Comparable to indomethacin in COX-2 inhibition assays (IC ~8 μM), attributed to the pyridyl group’s electron-withdrawing effects .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
SAR studies focus on modifying:
- Pyridine Substituents : Adding electron-withdrawing groups (e.g., -CF) at the 6-methyl position enhances COX-2 selectivity by 30% .
- Benzylamine Linkers : Introducing hydrophobic groups (e.g., indan or morpholine) improves blood-brain barrier permeability for CNS applications .
Methodology : - In Silico Docking : Predict binding affinity to COX-2 (PDB ID: 5KIR) using AutoDock Vina.
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs between the amine and catalytic Tyr385 .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Answer:
Contradictions may arise from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5) alter protonation states of the amine group, affecting ligand-receptor binding .
- Cell Line Variability : COX-2 inhibition varies between human (IC ~8 μM) and murine (IC ~12 μM) macrophages due to isoform differences .
Resolution Strategies : - Standardize protocols (e.g., CLSI guidelines for antifungal assays) .
- Validate results using orthogonal assays (e.g., ELISA for COX-2 and qPCR for gene expression) .
Advanced: What advanced purification techniques are suitable for isolating this compound from complex mixtures?
Answer:
- Fluorous Affinity Chromatography : Tagging with perfluorinated benzylamine derivatives enables rapid isolation via FluoroFlash columns, achieving >95% purity .
- HPLC with Chiral Columns : Resolves enantiomers using amylose-based stationary phases (e.g., Chiralpak IA) in hexane/isopropanol gradients .
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (mp 142–144°C) .
Advanced: What mechanistic insights explain the compound’s antiallergic activity in preclinical models?
Answer:
- Mast Cell Stabilization : Blocks IgE-mediated degranulation by inhibiting SYK kinase phosphorylation (EC ~10 μM) .
- Cytokine Modulation : Reduces IL-4 and IL-13 production in Th2 cells via NF-κB pathway suppression .
- In Vivo Validation : Oral administration (10 mg/kg) in murine models reduces airway hyperresponsiveness by 60% .
Advanced: How is this compound utilized in analytical chemistry (e.g., enzyme-linked assays)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
